molecular formula C10H10O4 B12440787 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid

Cat. No.: B12440787
M. Wt: 194.18 g/mol
InChI Key: VUPCHIRIDPAYAQ-UHFFFAOYSA-N
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Description

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of hydroxycinnamic acids. It is characterized by a phenylpropanoid structure with a hydroxyl group at the 3-position and a methoxy group at the 5-position on the phenyl ring. This compound is known for its potential biological activities and is often studied for its antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid typically involves the condensation of appropriate aldehydes with malonic acid derivatives under basic conditions. One common method is the Knoevenagel condensation reaction, where the aldehyde reacts with malonic acid in the presence of a base such as piperidine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its ability to scavenge free radicals and inhibit oxidative stress pathways. It targets reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Hydroxy-5-methoxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct antioxidant and biological properties. Compared to ferulic acid and sinapic acid, it has a different hydroxyl and methoxy group arrangement, leading to variations in its reactivity and biological activity .

Properties

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13)

InChI Key

VUPCHIRIDPAYAQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)O)C=CC(=O)O

Origin of Product

United States

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